

An In-Depth Technical Guide to Ethyl Ethanesulfonate: Nomenclature, Properties, and Pharmaceutical Implications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl ethanesulfonate*

Cat. No.: *B155355*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **ethyl ethanesulfonate**, a compound of significant interest in organic synthesis and pharmaceutical development. We will delve into its nomenclature, chemical identity, synthesis, and reactivity, with a particular focus on its role as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). Furthermore, this document will explore the associated analytical methodologies for its detection and control, providing field-proven insights into experimental design and execution.

Chemical Identity and Nomenclature: Establishing a Foundational Understanding

Clarity in chemical communication is paramount. **Ethyl ethanesulfonate** is known by several synonyms and identifiers, which are crucial for accurate literature searching and regulatory documentation.

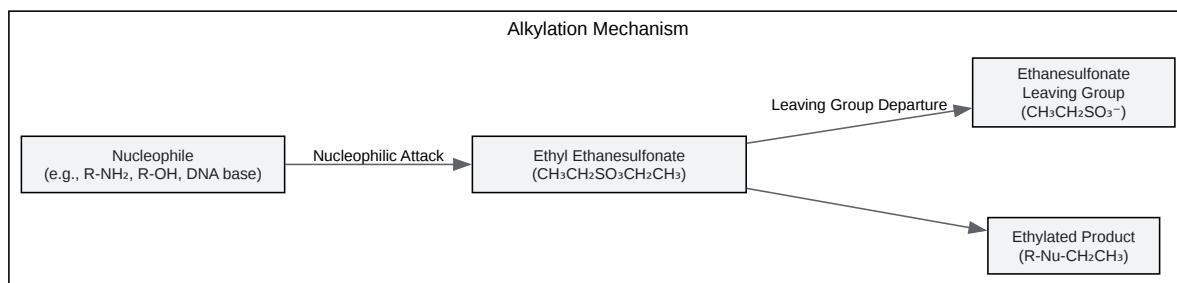
Table 1: Chemical Identifiers for **Ethyl Ethanesulfonate**

Identifier	Value
Primary Name	Ethyl ethanesulfonate
IUPAC Name	ethyl ethanesulfonate
CAS Number	1912-30-7 [1] [2] [3] [4]
Molecular Formula	C ₄ H ₁₀ O ₃ S [2] [3] [5]
Molecular Weight	138.19 g/mol [2] [5]
InChI Key	PPCXFTKZPBHXIW-UHFFFAOYSA-N

A comprehensive list of synonyms is provided below to aid in exhaustive database searches and material sourcing.

Table 2: Synonyms and Alternative Names for **Ethyl Ethanesulfonate**

Synonym
Ethanesulfonic acid, ethyl ester [6]
Ethyl ethyl sulfonate [3]
EES ester
Ethanesulfonic acid ethyl ester [7]
Ethyl ethane-1-sulfonate [7]
Diethylsulfonate [7]
Diethyl sulfonate [7]
Ethyl ethane sulfonate [7]
Ethylethanesulfonate [7]

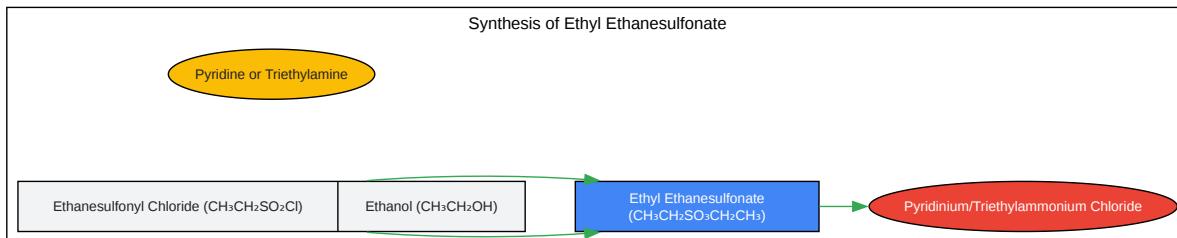

Physicochemical Properties and Reactivity Profile

Ethyl ethanesulfonate is a colorless to pale yellow liquid with a distinct odor.[\[3\]](#) Its utility and its hazards are direct consequences of its chemical structure, specifically the sulfonate ester

functional group.

Core Reactivity: The Alkylating Nature

The sulfonate group is an excellent leaving group, making **ethyl ethanesulfonate** a potent alkylating agent.^{[4][8]} The electrophilic ethyl group is susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis for introducing ethyl groups onto various substrates.


[Click to download full resolution via product page](#)

Caption: General mechanism of alkylation by **ethyl ethanesulfonate**.

This same reactivity underpins its genotoxic potential. In biological systems, nucleophilic sites on DNA bases, such as the N7 position of guanine, can be alkylated.^[8] This can lead to DNA damage and mutations, a significant concern in drug safety.^[9]

Synthesis of Ethyl Ethanesulfonate

The most common laboratory synthesis of **ethyl ethanesulfonate** involves the reaction of ethanesulfonyl chloride with ethanol.^[2] A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct, which could otherwise protonate the ethanol, rendering it less nucleophilic.^[2]

[Click to download full resolution via product page](#)

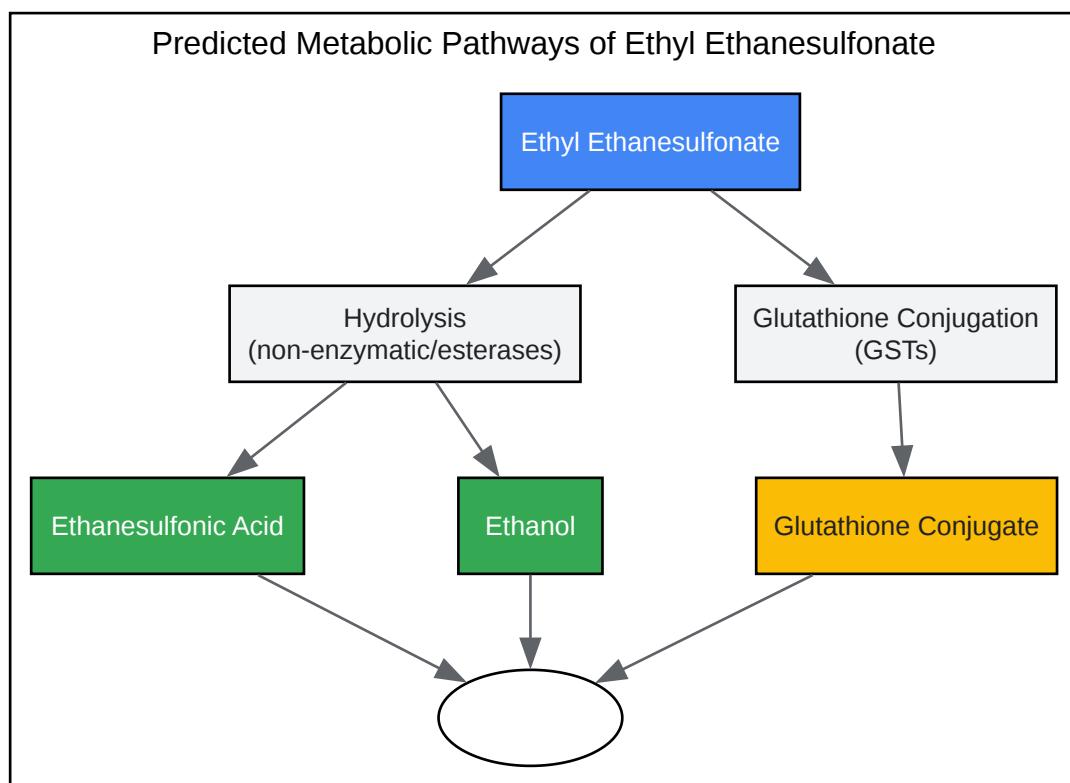
Caption: Synthesis of **ethyl ethanesulfonate** from ethanesulfonyl chloride and ethanol.

Relevance in Pharmaceutical Drug Development

The presence of sulfonate esters like **ethyl ethanesulfonate** in pharmaceuticals is a significant concern for regulatory agencies.^[9] This is primarily due to their classification as potential genotoxic impurities (PGIs).

Formation as a Genotoxic Impurity

Ethyl ethanesulfonate can be formed as a byproduct during the synthesis of an API, particularly when ethanesulfonic acid is used as a counter-ion to form a salt (esylate or esilate) in the presence of residual ethanol.^{[9][10]} The use of sulfonic acids as counter-ions is advantageous for improving the solubility and stability of APIs.^{[11][12]} However, this practice necessitates rigorous control of potential sulfonate ester formation.


The Threshold of Toxicological Concern (TTC) for mutagenic impurities is generally accepted to be 1.5 µg per person per day, which translates to very low concentration limits in the final drug product.^[9]

Toxicological Profile and Metabolism

Ethyl ethanesulfonate is an irritant to the skin, eyes, and respiratory system.^[4] Due to its alkylating nature, it is considered a mutagen and is suspected of causing cancer.^[13]

While specific metabolic pathways for **ethyl ethanesulfonate** are not extensively detailed in the literature, the metabolism of the closely related ethyl methanesulfonate (EMS) provides a strong predictive model. The primary metabolic routes are expected to be:

- Hydrolysis: The ester bond is susceptible to hydrolysis, yielding ethanesulfonic acid and ethanol.^[9] This can occur non-enzymatically or may be catalyzed by esterases.
- Glutathione Conjugation: As an electrophilic compound, **ethyl ethanesulfonate** can be detoxified through conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).

[Click to download full resolution via product page](#)

Caption: Predicted metabolic fate of **ethyl ethanesulfonate**.

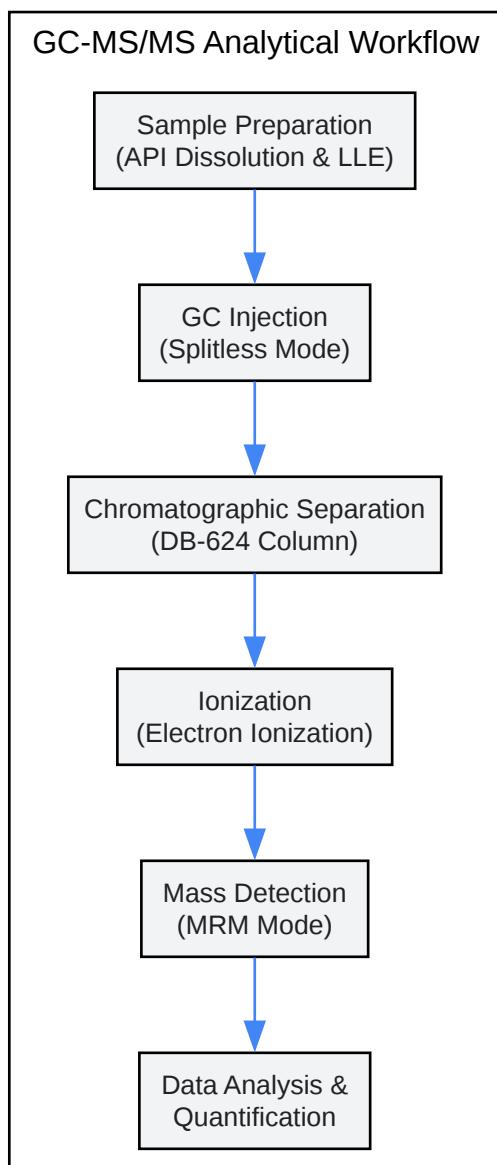
Analytical Methodologies for Quantification

The control of **ethyl ethanesulfonate** to trace levels requires highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid

chromatography-mass spectrometry (LC-MS) are the techniques of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **ethyl ethanesulfonate**.


GC provides excellent separation efficiency for small molecules, and when coupled with a mass spectrometer, it offers high selectivity and sensitivity, which are critical for detecting impurities at the parts-per-million (ppm) level.

This protocol is designed as a self-validating system with built-in quality checks.

- Sample Preparation (Aqueous Workup)
 - Rationale: This liquid-liquid extraction (LLE) is designed to isolate the neutral **ethyl ethanesulfonate** from a potentially ionic API matrix, minimizing matrix effects and protecting the GC system.
 - Accurately weigh approximately 100 mg of the API into a 15 mL centrifuge tube.
 - Add 5 mL of purified water and vortex to dissolve the API.
 - Add 2 mL of ethyl acetate containing the internal standard (e.g., methyl methanesulfonate at a concentration of 0.1 µg/mL).
 - Vortex vigorously for 2 minutes to extract the **ethyl ethanesulfonate** into the organic layer.
 - Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
 - Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.
- GC-MS/MS Instrumental Parameters
 - Rationale: The choice of a mid-polarity column (e.g., DB-624) provides good peak shape and resolution for sulfonate esters. The temperature program is optimized for the separation of the target analyte from potential interferences.

- GC System: Agilent 7890B or equivalent.
- Column: DB-624, 30 m x 0.32 mm, 1.8 μ m film thickness, or equivalent.
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Injector: Splitless mode, 250 °C.
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 220 °C.
 - Hold: 5 minutes at 220 °C.
- Mass Spectrometer: Triple quadrupole (e.g., Agilent 7000 series).
- Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - **Ethyl Ethanesulfonate**: Precursor ion (m/z) -> Product ion (m/z)
 - Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

- System Suitability and Validation
 - Rationale: These checks ensure the analytical system is performing correctly before and during sample analysis.
 - Blank Injection: Inject the sample diluent to ensure no system contamination.
 - Standard Injection: Inject a known concentration of **ethyl ethanesulfonate** and internal standard to verify retention times, peak shapes, and detector response.
 - Spiked Sample: Prepare a spiked sample by adding a known amount of **ethyl ethanesulfonate** to the API before extraction to assess recovery and matrix effects. Recovery should typically be within 80-120%.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **ethyl ethanesulfonate** by GC-MS/MS.

Conclusion

Ethyl ethanesulfonate is a simple yet significant molecule for professionals in the chemical and pharmaceutical sciences. Its well-defined chemical identity, characterized by numerous synonyms and a unique CAS number, belies a complex profile of reactivity and potential toxicity. As a potent alkylating agent, it is both a useful synthetic reagent and a critical potential genotoxic impurity that demands rigorous control in pharmaceutical manufacturing.

Understanding its nomenclature, synthesis, reactivity, and the advanced analytical techniques required for its quantification is essential for ensuring the safety and quality of drug products. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to navigate the challenges associated with this compound.

References

- Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.
- National Center for Biotechnology Information. (n.d.). **Ethyl ethanesulfonate**. PubChem.
- SIELC Technologies. (n.d.). Separation of Ethyl methanesulfonate on Newcrom R1 HPLC column.
- G. Manikumar, et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis.
- Roberts, J. J., & Warwick, G. P. (1957). Mode of action of alkylating agents: formation of S-ethylcysteine from ethyl methanesulphonate in vivo.
- Encyclopedia.pub. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs.
- PubChem. (n.d.). **Ethyl ethanesulfonate**.
- Chemsoc. (2025). **Ethyl ethanesulfonate** | CAS#:1912-30-7.
- New Jersey Department of Health. (n.d.). ETHYL METHANESULFONATE HAZARD SUMMARY.
- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961.
- Kakadiya, P. R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry, 2(3), 338-347.
- Create AI Blog. (2025). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
- ResearchGate. (2025). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.
- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
- Wikipedia. (n.d.). Ethanesulfonic acid.
- Oncohema Key. (2016). Alkylating Agents.
- ResearchGate. (2025). Low-level Determination of Residual Methyl Methane Sulfonate and Ethyl Methane Sulfonate in Pharmaceuticals by Gas Chromatography with Mass

Spectrometry.

- Journal of Chemical and Pharmaceutical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- National Center for Biotechnology Information. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PubMed.
- Drugs.com. (n.d.). List of Alkylating agents.
- Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. *The Journal of Organic Chemistry*, 78(24), 12546–12554.
- Drugs.com. (n.d.). List of Alkylating agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. academic.oup.com [academic.oup.com]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl ethanesulfonate | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]

- 12. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl Ethanesulfonate: Nomenclature, Properties, and Pharmaceutical Implications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155355#ethyl-ethanesulfonate-synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com